molecular formula C17H27N5O2 B7169317 N-[1-(2-methoxyethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[1-(2-methoxyethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7169317
M. Wt: 333.4 g/mol
InChI Key: GIBOKLUTDVJNMI-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound featuring a piperidine ring, a pyridazine ring, and a carboxamide group

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-24-13-12-21-10-6-14(7-11-21)18-17(23)15-4-5-16(20-19-15)22-8-2-3-9-22/h4-5,14H,2-3,6-13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBOKLUTDVJNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones. The pyridazine ring is often constructed via condensation reactions involving hydrazines and diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
  • 1-(4-Fluorobenzyl)piperidin-4-yl
  • 4-(1-Piperidinyl)pyridine derivatives

Uniqueness

N-[1-(2-methoxyethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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